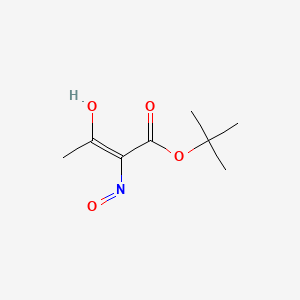
Dysprosium156
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium is a rare-earth metal of the lanthanide series of the periodic table . It is a relatively hard metal and is silvery white in its pure form . It is quite stable in air, remaining shiny at room temperature . Dysprosium turnings ignite easily and burn white-hot .
Synthesis Analysis
Dysprosium oxide nanoparticles were prepared using the combustion method . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature . To study the effect of heating and annealing on the structure of dysprosia, three different calcination temperatures, 450, 550, and 650 °C were applied on the no-calcined sample .Molecular Structure Analysis
Dysprosium-156 is an isotope of Dysprosium . It has a mass number of 156, which is the number of nucleons (protons and neutrons) in the atom . It has an atomic number of 66, which is the number of protons in the atom . It has 90 neutrons .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . It dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . Dysprosium metal tarnishes slowly in air and burns readily, forming dysprosium (III) oxide . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides . It also reacts slowly with cold water, and quite quickly with hot water, forming dysprosium hydroxide .Physical And Chemical Properties Analysis
Dysprosium appears as a silvery, lustrous, and soft metal . It possesses excellent stability at room temperature and usually gets oxidized in the presence of oxygen . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ .Safety and Hazards
Orientations Futures
The demand for dysprosium is growing rapidly due to its critical role in high-strength magnets, wind turbines, and electric vehicles . Future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste . This could reduce dependence on mined resources and mitigate environmental impacts .
Relevant Papers
- “Investigation of ac-Stark shifts in excited states of dysprosium relevant to testing fundamental symmetries” presents measurements of the differential polarizability between the nearly degenerate, opposite parity states in atomic dysprosium .
- “Dysprosium ion effect on the structural, optical, and dielectric characteristics of epoxy resin polymer composite panels for use as a transducer material” presents the synthesis and study of their structural, optical, series, and parallel capacitance and their series resistance of epoxy resin polymer composite (ERPC) panels incorporated with the variation in wt% of dysprosium ions .
Propriétés
Numéro CAS |
15720-39-5 |
|---|---|
Nom du produit |
Dysprosium156 |
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



